Benzene-1,2-disulfonamide

Description

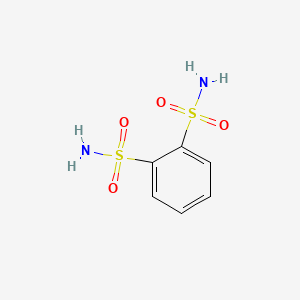

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzene-1,2-disulfonamide: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Significance of the Ortho-Disulfonamide Moiety

Benzene-1,2-disulfonamide is an organic compound featuring a benzene ring substituted with two sulfonamide groups at adjacent positions. This ortho-substitution pattern distinguishes it from its more commonly studied meta- and para-isomers, potentially conferring unique steric and electronic properties that can be exploited in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug discovery, famously integral to the sulfa class of antibiotics and a wide array of other therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2] The ability of the sulfonamide moiety to act as a zinc-binding group is particularly crucial for its role as an inhibitor of metalloenzymes, most notably carbonic anhydrases.[1][3]

This guide provides an in-depth exploration of the chemical structure, molecular properties, synthesis, and potential applications of Benzene-1,2-disulfonamide. By synthesizing available data and drawing logical inferences from closely related analogues, this document aims to serve as a valuable resource for researchers and drug development professionals interested in this specific chemical scaffold.

Chemical Structure and Isomeric Landscape

Benzene-1,2-disulfonamide is characterized by the molecular formula C₆H₈N₂O₄S₂. The ortho-disposition of the two sulfonamide groups on the benzene ring creates a sterically crowded environment that influences the molecule's conformation and intermolecular interactions. This is in contrast to the more linear geometry of the para-isomer and the angled arrangement of the meta-isomer, which can have significant implications for how the molecule fits into the active site of a biological target.[4]

Visualization of the Chemical Structure

Caption: 2D representation of Benzene-1,2-disulfonamide.

Molecular Properties

The fundamental molecular properties of Benzene-1,2-disulfonamide are summarized in the table below. These computed values provide a baseline for understanding the molecule's physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄S₂ | [5] |

| Molecular Weight | 236.3 g/mol | [5] |

| IUPAC Name | benzene-1,2-disulfonamide | [5] |

| CAS Number | 27291-96-9 | [5] |

| XLogP3 | -1.3 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Topological Polar Surface Area | 137 Ų | [5] |

Synthesis and Characterization

The synthesis of arylsulfonamides is a well-established process in organic chemistry, typically proceeding through a two-step sequence: chlorosulfonation of an aromatic ring followed by amination of the resulting sulfonyl chloride.[6][7][8]

General Synthetic Pathway

Caption: General synthetic route to Benzene-1,2-disulfonamide.

Experimental Protocol: Synthesis from Benzene-1,2-disulfonyl Chloride

Step 1: Preparation of Benzene-1,2-disulfonyl Chloride This intermediate can be synthesized from benzene through a multi-step process involving sulfonation and subsequent chlorination, or from other precursors like substituted anilines.[7][8] For the purpose of this protocol, we will assume the availability of benzene-1,2-disulfonyl chloride.

Step 2: Amination of Benzene-1,2-disulfonyl Chloride

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve benzene-1,2-disulfonyl chloride (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (a slight excess, ~2.2 equivalents) dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, if a precipitate has formed, filter the solid product and wash it with cold water.

-

If the product remains in the organic phase, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude Benzene-1,2-disulfonamide from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Spectroscopic Characterization

The identity and purity of the synthesized Benzene-1,2-disulfonamide would be confirmed using standard spectroscopic techniques. Based on the structure and data from related sulfonamides, the following spectral characteristics are expected:[9]

| Technique | Expected Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) due to the ortho-substitution. A broad singlet for the two NH₂ groups, which may be exchangeable with D₂O. |

| ¹³C NMR | Four distinct signals in the aromatic region, with two signals for the carbon atoms bearing the sulfonamide groups and two signals for the other aromatic carbons. |

| FTIR (cm⁻¹) | Asymmetric and symmetric S=O stretching vibrations around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. N-H stretching vibrations for the primary amine in the range of 3400-3200 cm⁻¹. S-N stretching around 930-900 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 236.3 g/mol , along with characteristic fragmentation patterns of the benzene ring and loss of SO₂NH₂. |

In-depth Molecular Properties

Physicochemical Properties

The physicochemical properties of Benzene-1,2-disulfonamide are critical for its behavior in biological systems and for formulation development.

-

pKa: The sulfonamide protons (N-H) are weakly acidic. For a related benzene-1,4-disulfonamide derivative, the pKa values for the two sulfonamide groups were calculated to be 9.18 and 10.14.[10] The acidity of the N-H protons in Benzene-1,2-disulfonamide is expected to be in a similar range, allowing for deprotonation under physiological or slightly alkaline conditions. This deprotonation is key to its ability to coordinate with metal ions in enzyme active sites.

-

Solubility: Benzenesulfonamide generally exhibits low solubility in water but is more soluble in organic solvents like alcohols and acetone.[11] The presence of two polar sulfonamide groups in Benzene-1,2-disulfonamide would likely increase its aqueous solubility compared to the monosulfonated parent compound. The para-isomer, benzene-1,4-disulfonamide, has been described as soluble in water.[12]

| Property | Expected Value/Characteristic | Source/Rationale |

| Melting Point (°C) | Not available (likely a high-melting solid) | Inferred from related high-melting sulfonamides[4] |

| pKa (sulfonamide N-H) | ~9-11 | Inferred from related benzene disulfonamides[10] |

| Aqueous Solubility | Low to moderate | Inferred from benzenesulfonamide and its 1,4-isomer[11][12] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | General property of sulfonamides[11] |

Structural Analysis and Crystallography

While the specific crystal structure of Benzene-1,2-disulfonamide is not available in the searched literature, studies on related sulfonamide derivatives provide insights into their solid-state arrangement.[13][14] The crystal packing is typically dominated by hydrogen bonding between the N-H donors and the sulfonyl oxygen acceptors of adjacent molecules, often forming extended networks or dimeric structures.[13] The ortho-positioning of the sulfonamide groups in the title compound would likely lead to a unique packing arrangement influenced by steric hindrance and potential intramolecular interactions.

Potential Applications in Drug Development

The benzene sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with a proven track record in a multitude of therapeutic areas.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[1][3] Sulfonamides are classic CA inhibitors, with the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the catalytic reaction.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Given its structure, Benzene-1,2-disulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The presence of two sulfonamide groups might allow for unique binding modes or interactions with the enzyme's active site.

Anticancer and Antimicrobial Potential

Numerous studies have demonstrated the potent anticancer and antimicrobial activities of various benzene sulfonamide derivatives.[4][6] For instance, derivatives of benzene-1,4-disulfonamide have been identified as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for cancers that rely on aerobic metabolism.[4] The specific substitution pattern of the benzene ring and the nature of the substituents on the sulfonamide nitrogen are key determinants of biological activity and target selectivity. While specific studies on Benzene-1,2-disulfonamide are lacking, its core structure suggests that it is a promising starting point for the design of novel therapeutic agents in these areas.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for Benzene-1,2-disulfonamide was found. However, general safety precautions for handling benzenesulfonamide and its derivatives should be followed.

| Hazard Category | Precautionary Measures | Source/Rationale |

| Acute Toxicity | May be harmful if swallowed. | Based on data for benzenesulfonamide[15][16] |

| Skin/Eye Irritation | May cause skin and serious eye irritation. | Based on data for related disulfonamides[17] |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. | Standard laboratory practice[16][17][18] |

| Storage | Store in a cool, dry place away from incompatible materials. | Standard laboratory practice |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | Standard laboratory practice |

Conclusion and Future Directions

Benzene-1,2-disulfonamide represents an intriguing yet underexplored chemical entity. Its ortho-disulfonamide substitution pattern on a benzene ring presents a unique structural motif within the well-established and therapeutically significant sulfonamide class of compounds. While specific experimental data for this isomer is sparse in the public domain, this guide has synthesized available information and drawn logical parallels from its isomers and other derivatives to provide a comprehensive technical overview.

The clear potential of this molecule as a carbonic anhydrase inhibitor and as a scaffold for novel anticancer and antimicrobial agents warrants further investigation. Future research should focus on developing a robust and scalable synthesis, followed by thorough experimental characterization of its physicochemical properties and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of the Benzene-1,2-disulfonamide core in drug discovery and development.

References

-

Nerkar, A. G., & Varpe, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 23-25. Available at: [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

-

PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method benzene sulfonyl chloride and diphenylsulfone.

-

Wang, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(2), 1367-1387. Available at: [Link]

-

PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene-1,2-disulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(11), 17356-17380. Available at: [Link]

-

Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Hernandez-Perez, J. M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(14), 5364. Available at: [Link]

-

ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]

-

Remko, M., et al. (2014). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure, 1059, 124-131. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic [FT-IR and FT-Raman] and Molecular modeling (MM) study of Benzene sulfonamide molecule using quantum chemical calculations. Retrieved from [Link]

-

Kanagathara, N., et al. (2025). Structural and computational insights into a benzene sulfonamide derivative. Journal of Molecular Structure, 1330, 141347. Available at: [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12530. Available at: [Link]

-

Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 18(2), 844-853. Available at: [Link]

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

-

ResearchGate. (n.g.). X-ray diffraction pattern of the benzene (a), chlorobenzene (b), o-xylene and (c) xerogel formed by 3.0 wt% of D3. Retrieved from [Link]

-

Monti, D. M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided drug discovery study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190821. Available at: [Link]

Sources

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]

- 9. ripublication.com [ripublication.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. biosynth.com [biosynth.com]

- 13. mdpi.com [mdpi.com]

- 14. mkjc.in [mkjc.in]

- 15. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. carlroth.com [carlroth.com]

A Technical Guide to the Carbonic Anhydrase Inhibition Mechanism of Benzene-1,2-disulfonamide

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which benzene-1,2-disulfonamide and related compounds inhibit carbonic anhydrases (CAs). Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes critical to physiological processes, including pH regulation and CO₂ transport. Their dysfunction is implicated in various pathologies, making them significant therapeutic targets. Aromatic sulfonamides represent the cornerstone of CA inhibitor design. This document elucidates the canonical binding mode of the sulfonamide moiety to the catalytic zinc ion, details the key interactions within the enzyme's active site based on structural biology data, and presents the established experimental workflows for characterizing these inhibitors. By synthesizing crystallographic insights, kinetic data, and robust biochemical methodologies, this guide serves as an authoritative resource for professionals engaged in the research and development of novel carbonic anhydrase inhibitors.

Introduction: The Vital Role of Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze a fundamental biological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is crucial for maintaining acid-base balance, respiration, and various metabolic processes.[1][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1]

The catalytic core of all α-CAs contains a Zn(II) ion, which is essential for catalysis.[4][5] The zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

The medical relevance of CAs is vast. Overexpression or aberrant activity of specific isoforms is linked to numerous diseases:

-

Glaucoma: CA II and CA IV are involved in aqueous humor secretion in the eye.[6]

-

Epilepsy & Altitude Sickness: CA inhibitors can modulate pH and fluid balance in the central nervous system.[4]

-

Cancer: Hypoxia-inducible isoforms like CA IX and CA XII are overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and metastasis.[2][7]

This pathological significance has driven extensive research into CA inhibitors (CAIs), with the primary sulfonamides (R-SO₂NH₂) being the most prominent and clinically successful class of compounds.

The Core Mechanism: Sulfonamide Inhibition of Carbonic Anhydrase

The primary sulfonamide group is a highly effective "zinc-binding group" (ZBG) that forms the basis for the inhibitory action of compounds like benzene-1,2-disulfonamide. The mechanism is a classic example of competitive inhibition, where the inhibitor binds directly to the active site, preventing substrate access.[8]

The key steps are:

-

Deprotonation: The sulfonamide group (pKa ≈ 9-10) is weakly acidic.[9] Upon entering the active site, it loses a proton, becoming an anion (R-SO₂NH⁻).

-

Zinc Coordination: The resulting negatively charged nitrogen atom directly coordinates to the catalytic Zn(II) ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic cycle.[1][10]

-

Hydrogen Bond Network: The inhibitor is further stabilized by a network of hydrogen bonds. Critically, one of the sulfonamide oxygen atoms acts as a hydrogen bond acceptor for the backbone amide of the highly conserved residue Threonine 199 (Thr199), while the sulfonamide NH⁻ group donates a hydrogen bond to the hydroxyl group of the same Thr199 residue.[10]

This tetrahedral coordination geometry around the zinc, involving the three histidine residues and the inhibitor's sulfonamide nitrogen, is a hallmark of this class of inhibitors and explains their high affinity.[10][11]

Diagram of the General CA Catalytic Cycle

Caption: The basic catalytic cycle of carbonic anhydrase.

Benzene-1,2-disulfonamide: A Structural Perspective

While extensive crystallographic data exists for monosulfonamides, the specific case of benzene-1,2-disulfonamide presents unique structural considerations. The fundamental binding mode is anchored by one of the two sulfonamide groups, which engages in the canonical interactions described above.

The critical questions revolve around the role of the second, ortho-positioned sulfonamide group:

-

Steric Influence: The proximity of the second sulfonamide group can influence the orientation of the benzene ring within the active site cleft. This can affect interactions with hydrophobic and hydrophilic residues that line the cavity, potentially altering isoform selectivity.[1]

-

Secondary Interactions: The second sulfonamide group may form additional, albeit weaker, hydrogen bonds with nearby residues or ordered water molecules, further stabilizing the enzyme-inhibitor complex.

-

Solubility and Pharmacokinetics: The presence of two polar sulfonamide groups significantly impacts the compound's physicochemical properties, such as solubility, which is a critical factor in drug design.

Diagram of Benzene-1,2-disulfonamide Inhibition

Caption: Benzene-1,2-disulfonamide binding in the CA active site.

Experimental Methodologies

Validating the mechanism and potency of a CA inhibitor requires a combination of kinetic and structural biology techniques.

Experimental Workflow Overview

Caption: A typical workflow for characterizing a CA inhibitor.

Protocol: Determination of Inhibition Constant (Kᵢ)

This protocol describes a standard colorimetric assay to measure CA inhibition using the esterase activity of the enzyme.[4][12]

Materials:

-

Purified recombinant human carbonic anhydrase (e.g., hCA II).

-

Inhibitor stock solution (Benzene-1,2-disulfonamide in DMSO).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

-

Substrate: p-Nitrophenyl acetate (pNPA).

-

Standard Inhibitor Control: Acetazolamide.[12]

-

96-well microplate and spectrophotometer.

Procedure:

-

Enzyme Preparation: Dilute the stock CA enzyme in Assay Buffer to the desired final concentration.

-

Inhibitor Dilution Series: Prepare a serial dilution of the benzene-1,2-disulfonamide inhibitor in Assay Buffer. Also prepare dilutions for the acetazolamide standard. Include a "no inhibitor" control containing only buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

Diluted inhibitor solution (or control).

-

Diluted enzyme solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at ~400-405 nm over time (e.g., every 30 seconds for 5-10 minutes). The product, p-nitrophenol, is yellow.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[13]

-

Protocol: X-ray Crystallography Workflow Outline

Determining the high-resolution structure of the enzyme-inhibitor complex provides definitive proof of the binding mode.[10]

-

Protein Expression and Purification: Overexpress the target CA isoform (e.g., hCA II) in E. coli and purify it to >95% homogeneity using affinity and size-exclusion chromatography.

-

Co-crystallization:

-

Concentrate the purified protein to ~10-20 mg/mL.

-

Add a 5-10 fold molar excess of benzene-1,2-disulfonamide to the protein solution.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts) using sitting-drop or hanging-drop vapor diffusion methods.

-

-

Crystal Harvesting and Cryo-protection: Once crystals appear, carefully harvest them and transfer them to a cryoprotectant solution (to prevent ice formation) before flash-cooling in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement with a known CA structure as a search model.

-

Build the inhibitor molecule into the clear electron density observed in the active site.

-

Refine the atomic coordinates of the protein and inhibitor against the experimental data until a final, high-quality model is achieved.

-

Quantitative Data & Isoform Selectivity

The affinity of an inhibitor for different CA isoforms is a critical parameter in drug development. High affinity for a target isoform (e.g., CA IX in cancer) and low affinity for off-target isoforms (e.g., the ubiquitous CA II) is the goal.[7][14] The table below shows representative inhibition data for benzenesulfonamide derivatives against key hCA isoforms to illustrate this concept.

Table 1: Representative Inhibition Data (Kᵢ values in nM) for Benzenesulfonamide Derivatives

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [15] |

| Benzenesulfonamide | 1700 | 250 | 50 | 89 | [10] |

| Ureido-Sulfonamide 1 | 9830 | 70.8 | 4.5 | 0.9 | [2] |

| Pyrazole-Sulfonamide 4j | 390 | 150 | 150 | 280 | [4] |

| Pyrazole-Sulfonamide 4g | 8260 | 5280 | 5280 | 120 | [4] |

Data is illustrative of the range of affinities and selectivities achievable with modifications to the benzenesulfonamide scaffold.

The structural basis for isoform selectivity arises from differences in the amino acid residues that line the active site cavity. While the zinc-coordinating residues are conserved, residues in the middle and at the entrance of the active site vary.[1] For example, the substitution of Phe131 in hCA II with smaller residues in other isoforms can create different pockets that can be exploited by adding specific chemical "tails" to the benzenesulfonamide core to achieve selective binding.[1]

Conclusion

The inhibition of carbonic anhydrase by benzene-1,2-disulfonamide is driven by the canonical mechanism established for all primary sulfonamides: high-affinity, coordinate-covalent binding to the catalytic Zn(II) ion. This interaction is further stabilized by a conserved hydrogen-bonding network involving Thr199. The presence of a second sulfonamide group in the ortho position likely influences the inhibitor's orientation and physicochemical properties, which can be leveraged to fine-tune its potency and isoform selectivity. A rigorous, multi-faceted experimental approach combining enzyme kinetics and X-ray crystallography is essential for fully characterizing the inhibition mechanism and advancing the rational design of next-generation, isoform-selective CA inhibitors for therapeutic applications.

References

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Cureus. Retrieved February 4, 2026, from [Link]

-

Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved February 4, 2026, from [Link]

-

El-Malah, A. A., et al. (2024). Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. Archiv der Pharmazie. Retrieved February 4, 2026, from [Link]

-

Remko, M., et al. (2014). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure. Retrieved February 4, 2026, from [Link]

-

Kish, K. F., et al. (2010). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

-

Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Retrieved February 4, 2026, from [Link]

-

Ghorab, M. M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Scientific Reports. Retrieved February 4, 2026, from [Link]

-

Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Carbonic Anhydrase Inhibitors - All you need to know. (2023, September 25). YouTube. Retrieved February 4, 2026, from [Link]

-

Ahmad, S., et al. (2025). A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. Archives of Biochemistry and Biophysics. Retrieved February 4, 2026, from [Link]

-

De Simone, G., & Supuran, C. T. (2010). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. Journal of Biological Chemistry. Retrieved February 4, 2026, from [Link]

-

Ahmad, S., et al. (2025). A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Safi, A. (n.d.). CARBONIC ANHYDRASE: why Zinc?. SlidePlayer. Retrieved February 4, 2026, from [Link]

-

Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad. Retrieved February 4, 2026, from [Link]

Sources

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mathewsopenaccess.com [mathewsopenaccess.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.graphpad.com [cdn.graphpad.com]

- 14. researchgate.net [researchgate.net]

- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Potential of Benzene-1,2-disulfonamide in Supramolecular Chemistry: Acknowledging a Knowledge Gap

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the vast and dynamic field of supramolecular chemistry, the rational design and synthesis of molecular building blocks that can self-assemble into complex, functional architectures is of paramount importance. A meticulous investigation into the role of benzene-1,2-disulfonamide as such a building block has revealed a significant and surprising gap in the current scientific literature. Despite extensive searches of chemical databases and scholarly articles, there is a notable scarcity of in-depth research specifically focused on the supramolecular chemistry of this particular ortho-substituted isomer.

This document serves not as a comprehensive guide, but rather as a transparent overview of the limited available information and a call to the scientific community to explore the untapped potential of this intriguing molecule. While its meta (1,3) and para (1,4) counterparts, along with other sulfonamide-containing molecules, have been more extensively studied, the unique stereochemistry of benzene-1,2-disulfonamide suggests it could offer novel properties in crystal engineering, coordination chemistry, and anion recognition.

I. Benzene-1,2-disulfonamide: A Molecule of Untapped Potential

The core structure of benzene-1,2-disulfonamide features two sulfonamide functional groups positioned in close proximity on a benzene ring. This vicinal arrangement is expected to engender distinct conformational preferences and intermolecular interaction patterns compared to its other isomers.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄S₂ | |

| Molecular Weight | 236.27 g/mol | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 |

The presence of four acidic N-H protons and four basic sulfonyl oxygen atoms suggests a high propensity for hydrogen bonding. The ortho-positioning of the sulfonamide groups could facilitate intramolecular hydrogen bonding, which would in turn influence the molecule's conformation and its availability for intermolecular interactions.

II. Synthesis of Benzene-1,2-disulfonamide and its Precursors

Conceptual Synthetic Workflow:

An In-Depth Technical Guide to the Aqueous Solubility Profile of Benzene-1,2-disulfonamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility profile of benzene-1,2-disulfonamide, a molecule of interest in pharmaceutical and chemical research. For professionals in drug development, understanding the solubility of a compound across the physiological pH range is a cornerstone of predicting its in vivo behavior, including absorption and bioavailability. This document outlines the core physicochemical principles governing the solubility of this weakly acidic compound, provides a detailed, field-proven experimental protocol for its determination, and discusses the interpretation of the resulting data. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for researchers and scientists working on the formulation and development of sulfonamide-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental physicochemical property that dictates the therapeutic potential of an active pharmaceutical ingredient (API). Poor solubility can lead to low bioavailability, unpredictable dosing, and significant challenges in formulation development.[1] For a drug to be absorbed, it must first be in solution at the site of absorption. Therefore, characterizing the solubility of a compound in aqueous buffers that mimic physiological conditions (pH 1.2 to 6.8) is a mandatory step in early-stage drug development, as emphasized by international guidelines.[2] This guide focuses on benzene-1,2-disulfonamide, elucidating the relationship between its chemical structure, the pH of the surrounding medium, and its resulting solubility.

Physicochemical Profile of Benzene-1,2-disulfonamide

Benzene-1,2-disulfonamide is an aromatic compound with the chemical formula C₆H₈N₂O₄S₂.[3] Its structure consists of a benzene ring substituted with two sulfonamide groups at adjacent positions.

-

Molecular Formula: C₆H₈N₂O₄S₂

-

Molecular Weight: 236.3 g/mol [3]

-

Structure:

The key to understanding its solubility profile lies in the acidic nature of the protons on the sulfonamide (-SO₂NH₂) groups. Sulfonamides are generally weak acids.[4] The electron-withdrawing nature of the adjacent sulfonyl groups and the aromatic ring facilitates the dissociation of a proton from one of the nitrogen atoms, forming a more polar, and thus more water-soluble, anionic species. This ionization is highly dependent on the pH of the solution.

Theoretical Framework: pH-Dependent Solubility of a Weak Acid

The solubility of an ionizable compound like benzene-1,2-disulfonamide is governed by the Henderson-Hasselbalch equation.[5] This principle allows us to predict the ratio of the ionized (A⁻) to the un-ionized (HA) form of the drug at a given pH, which in turn dictates the total solubility (ST).

The total solubility at a specific pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized, more soluble form.

ST = S₀ + [A⁻]

For a weak acid, the Henderson-Hasselbalch equation is: pH = pKₐ + log ([A⁻] / [HA])

From this, the relationship between total solubility and pH can be derived: ST = S₀ (1 + 10(pH - pKₐ))

This equation demonstrates that for a weakly acidic compound:

-

At pH values well below the pKₐ, the compound exists primarily in its un-ionized (protonated) form, and its solubility is limited to its intrinsic solubility (S₀).

-

As the pH of the solution approaches and exceeds the pKₐ, the compound increasingly ionizes to its conjugate base, leading to an exponential increase in its total solubility.[6][7]

The ionization equilibrium for benzene-1,2-disulfonamide is illustrated below.

Caption: pH-dependent ionization equilibrium of benzene-1,2-disulfonamide.

Experimental Determination of Aqueous Solubility

The gold standard for determining the thermodynamic solubility of a compound is the Equilibrium Shake-Flask Method .[8][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable solubility data.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

-

Preparation of Aqueous Buffers:

-

Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). Use standard buffer systems such as phosphate, citrate, or borate.

-

Verify the final pH of each buffer solution with a calibrated pH meter after preparation.[10]

-

-

Sample Preparation:

-

Weigh an excess amount of solid benzene-1,2-disulfonamide into separate glass vials for each buffer condition. An excess is critical to ensure a saturated solution is formed.[9]

-

Causality Insight: Using a sufficient excess ensures that the equilibrium is not limited by the amount of solid material. However, adding too much can alter the buffer's properties, so it is crucial to re-verify the pH of the final suspension.[9]

-

-

Equilibration:

-

Add a precise volume of the respective aqueous buffer to each vial.

-

Seal the vials securely to prevent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) and agitate for an extended period (e.g., 24 to 48 hours).[8]

-

Trustworthiness Check: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[9]

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed for a short period to let larger particles settle.

-

Separate the solid from the liquid phase. This can be achieved by high-speed centrifugation or by filtering through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Causality Insight: Filtration is a critical step. The choice of filter material is important to prevent adsorption of the compound onto the filter membrane, which would lead to an underestimation of solubility.

-

-

Analytical Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Quantify the concentration of benzene-1,2-disulfonamide in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for sulfonamides.[11]

-

Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[8]

-

Caption: Experimental workflow for the Shake-Flask solubility assay.

Expected Solubility Profile and Data Interpretation

Based on the acidic nature of the sulfonamide groups, benzene-1,2-disulfonamide is expected to exhibit a classic pH-dependent solubility profile for a weak acid.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear, structured table.

| Buffer pH | Temperature (°C) | Measured Solubility (µg/mL) |

| 1.2 | 25 | ~ S₀ (Low) |

| 4.5 | 25 | > S₀ |

| 6.8 | 25 | Significantly Increased |

| 7.4 | 25 | High |

| 9.0 | 25 | Very High |

Note: The table presents an expected trend. Actual values must be determined experimentally.

Interpreting the Solubility Curve

When plotting solubility (on a log scale) versus pH, the resulting curve will be characteristic of a weak acid.

-

Flat Region at Low pH: At pH values significantly below the first pKₐ, the solubility will be low and relatively constant, representing the intrinsic solubility (S₀) of the neutral molecule.

-

Rising Slope: As the pH increases towards the pKₐ, the solubility will begin to rise as the molecule starts to ionize.

-

Steep Incline: The solubility increases exponentially as the pH surpasses the pKₐ, due to the formation of the highly soluble anionic salt. Because benzene-1,2-disulfonamide has two acidic protons, the curve may show more than one inflection point depending on the difference between the two pKₐ values.

Conclusion and Implications for Drug Development

This guide provides the theoretical and practical framework for determining the aqueous solubility profile of benzene-1,2-disulfonamide. A thorough understanding of its pH-dependent solubility is crucial for drug development professionals. The data generated from the described protocol directly informs critical decisions regarding:

-

Feasibility Assessment: Early determination of low solubility can flag a compound for potential development issues.

-

Route of Administration: Highly soluble compounds may be suitable for intravenous formulations, while pH-dependent solubility in the gastrointestinal tract will influence oral absorption.[12]

-

Formulation Strategy: For poorly soluble compounds, strategies such as salt formation or the use of solubility-enhancing excipients can be guided by the pH-solubility profile.

By adhering to the principles of scientific integrity and employing robust, self-validating protocols, researchers can generate high-quality, reliable solubility data, paving the way for successful and efficient drug development.

References

- ICH. (n.d.). ICH Q6A Guideline. IKEV.

- Biosynth. (n.d.). Benzene-1,4-disulfonamide.

- Open Access Journals. (n.d.). A short note on benzene and its properties.

- PubChem. (n.d.). Benzene-1,2-disulfonamide. National Center for Biotechnology Information.

- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- YMER. (n.d.). Analytical approaches for sulphonamides detection and quantification: A comprehensive review.

- Application of the Henderson-Hasselbalch Equation to Solubility Determination. (n.d.). ResearchGate.

- Solubility of Sulphonamides. (1942). The BMJ, 1(4245), 609.

- Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 50(17), 4085-4093.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- Czerwonka, G., & Gmurek, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13299.

- ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group.

- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- 1-6 Specifications. (n.d.). PQT-Medicines.

- Plavšić, D., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48.

Sources

- 1. Sorry [who.int]

- 2. ikev.org [ikev.org]

- 3. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. researchgate.net [researchgate.net]

- 7. bmj.com [bmj.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

Unveiling the Electronic Landscape of Benzene-1,2-disulfonamide: A DFT-Driven Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzene-1,2-disulfonamide and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] A thorough understanding of their electronic properties is paramount for the rational design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive framework for investigating the electronic structure of benzene-1,2-disulfonamide, leveraging the predictive power of Density Functional Theory (DFT) calculations. In the absence of extensive experimental data for this specific molecule, this guide establishes a robust computational protocol, drawing upon established methodologies for analogous sulfonamide systems. We will explore the theoretical underpinnings of DFT, detail a step-by-step workflow for accurate calculations, and present a detailed analysis of the anticipated electronic properties, thereby providing a valuable roadmap for researchers in the field.

Introduction: The Significance of Benzene-1,2-disulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[2][3] The arrangement of two sulfonamide groups on a benzene ring, as in benzene-1,2-disulfonamide (C₆H₈N₂O₄S₂), introduces unique structural and electronic features that can be exploited for drug design.[4] The ortho positioning of the sulfonamide groups can lead to specific conformational preferences and intramolecular interactions, influencing the molecule's overall shape, polarity, and ability to interact with biological targets.[5] A deep understanding of the electronic properties, such as charge distribution, frontier molecular orbitals, and electrostatic potential, is crucial for predicting the reactivity, stability, and potential biological activity of this molecule.

While experimental characterization of every new compound can be resource-intensive, computational methods, particularly DFT, offer a powerful and efficient alternative for gaining predictive insights into molecular properties.[6][7] This guide will demonstrate how to apply DFT to elucidate the electronic landscape of benzene-1,2-disulfonamide, providing a solid foundation for future experimental and drug discovery endeavors.

Theoretical Framework: Density Functional Theory (DFT) in a Nutshell

Density Functional Theory has emerged as a leading method in computational chemistry for studying the electronic structure of molecules. Unlike traditional wave-function based methods, DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

The core of DFT lies in the Kohn-Sham equations, which replace the complex many-electron problem with a more manageable set of equations for non-interacting electrons moving in an effective potential. The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

Caption: Conceptual workflow of Density Functional Theory (DFT).

For molecules like benzene-1,2-disulfonamide, which contain second-row elements and polar functional groups, the choice of both the functional and the basis set is critical for obtaining reliable results. Hybrid functionals, such as B3LYP and B3PW91, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown good performance for organic molecules.[6] Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used to provide a flexible description of the electron distribution.[7]

Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust and self-validating workflow for performing DFT calculations on benzene-1,2-disulfonamide. This protocol is designed to ensure the reliability and reproducibility of the obtained results.

Molecular Structure Input and Optimization

-

Initial Structure Generation: The initial 3D structure of benzene-1,2-disulfonamide can be built using molecular modeling software. The IUPAC name is benzene-1,2-disulfonamide, and its SMILES string is C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N.[4]

-

Geometry Optimization: A full geometry optimization should be performed to find the lowest energy conformation of the molecule. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

-

Recommended Method: B3LYP functional with the 6-31G(d,p) basis set is a good starting point for the optimization. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

-

Validation: The optimization is considered complete when the forces on all atoms are close to zero, and the vibrational frequency analysis yields no imaginary frequencies, confirming that the structure corresponds to a true energy minimum.

-

Caption: Workflow for geometry optimization and validation.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation can be performed using a higher level of theory (e.g., a larger basis set) to obtain more accurate electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[8] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6] This is invaluable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution on individual atoms and the nature of orbital interactions.[6]

Predicted Electronic Properties of Benzene-1,2-disulfonamide

Based on DFT calculations performed on analogous sulfonamide-containing molecules, we can predict the following electronic properties for benzene-1,2-disulfonamide. These predictions provide a valuable starting point for experimental investigations.

Molecular Geometry

The benzene ring is expected to be planar, with the two sulfonamide groups likely oriented to minimize steric hindrance and potentially form intramolecular hydrogen bonds between the hydrogen of one amino group and an oxygen of the adjacent sulfonamide group. The S-N and S=O bond lengths are anticipated to be in the range observed for other aromatic sulfonamides.[6]

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO is expected to be localized primarily on the benzene ring, reflecting the π-electron system.[9] The LUMO is likely to have significant contributions from the sulfonamide groups, particularly the sulfur and oxygen atoms. The HOMO-LUMO energy gap will provide an estimate of the molecule's excitability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.0 to -8.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Chemical reactivity and stability |

| Ionization Potential | 7.0 to 8.0 eV | Energy to remove an electron |

| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.0 to 5.0 eV | Tendency to attract electrons |

| Hardness (η) | 2.5 to 3.5 eV | Resistance to change in electron distribution |

Note: These are illustrative values based on typical ranges for similar molecules and would need to be confirmed by specific DFT calculations for benzene-1,2-disulfonamide.

Molecular Electrostatic Potential (MEP)

The MEP map is predicted to show negative potential (electron-rich regions) around the oxygen atoms of the sulfonamide groups, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amino groups will exhibit positive potential (electron-poor regions), indicating their potential for hydrogen bond donation. The benzene ring will show a region of delocalized negative charge above and below the plane of the ring.

Caption: Predicted MEP map features of benzene-1,2-disulfonamide.

Experimental Validation: Bridging Theory and Reality

While DFT provides powerful predictions, experimental validation is the ultimate arbiter of scientific truth. The computational results presented in this guide can be corroborated through various spectroscopic and analytical techniques.

-

X-ray Crystallography: Can provide the definitive 3D structure of the molecule in the solid state, allowing for direct comparison with the optimized geometry from DFT.[6]

-

NMR Spectroscopy (¹H and ¹³C): The calculated chemical shifts from DFT (using the GIAO method) can be compared with experimental NMR spectra to confirm the molecular structure and electronic environment of the atoms.[10]

-

FT-IR and Raman Spectroscopy: The calculated vibrational frequencies from DFT can be correlated with the experimental vibrational spectra to identify characteristic functional group vibrations.[1]

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and compare them with the experimental UV-Vis absorption spectrum to validate the calculated HOMO-LUMO gap.[6]

Conclusion and Future Directions

This technical guide has outlined a comprehensive DFT-based approach for investigating the electronic properties of benzene-1,2-disulfonamide. By following the detailed computational protocol, researchers can gain valuable insights into the molecule's structure, reactivity, and potential for various applications, particularly in drug development. The predictive nature of these calculations can guide synthetic efforts and help prioritize compounds for further experimental testing.

Future work should focus on performing the specific DFT calculations outlined in this guide for benzene-1,2-disulfonamide and its derivatives. Furthermore, experimental studies are crucial to validate these computational predictions and to fully elucidate the structure-property relationships in this important class of molecules. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel sulfonamide-based technologies.

References

-

Chemistry LibreTexts. (2023). Properties of Benzene. [Link]

-

MKJC. (2025). Structural and computational insights into a benzene sulfonamide derivative. [Link]

-

PubChem. Benzene-1,2-disulfonamide. [Link]

-

PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

-

ResearchGate. (2025). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. [Link]

-

ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. [Link]

-

ResearchGate. Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. [Link]

-

PubMed. (2002). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. [Link]

-

MDPI. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

Scribd. DFT Study On Potassium Benzene Disulfonamide. [Link]

-

ResearchGate. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

- Google Patents.

-

ResearchGate. (2016). Electronic Structure and Properties of Benzene and Hydroxylbenzene molecule Group in Gas phase: A DFT Study. [Link]

-

YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. [Link]

-

JYX: JYU. Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. [Link]

-

Open Access Journals. A short note on benzene and its properties. [Link]

-

Semantic Scholar. Crystallographic and computational characterization and in silicotarget fishing of six aromatic and aliphatic sulfonamide derivatives. [Link]

-

Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]

-

Oxford Academic. (2024). Synthesis and structural characterization of benzene-1,3-disulfonamide-containing 11- to 13-membered heterocycles via double Mitsunobu annulation. [Link]

-

ACS Publications. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

-

Taylor & Francis Online. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link]

-

PMC. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

-

Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

Sources

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mkjc.in [mkjc.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxides

[4][7]

Introduction & Therapeutic Relevance

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for two major drug classes:

-

Thiazide Diuretics: (e.g., Chlorothiazide, Hydrochlorothiazide) used for hypertension and edema.[8] These typically possess a sulfonamide group at position 7.

-

KATP Channel Openers: (e.g., Diazoxide) used for hypoglycemia and acute hypertension. These lack the C7-sulfonamide but often have C3-alkyl substituents.

This guide details the synthesis of this scaffold via the cyclocondensation of 2-aminobenzenesulfonamides with aldehydes (yielding dihydro-derivatives) or carboxylic acid equivalents (yielding unsaturated derivatives).

Retrosynthetic Analysis & Mechanism

The formation of the thiadiazine ring is a condensation reaction followed by an intramolecular cyclization.

-

Bond Formation: The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon (aldehyde/acid), forming an intermediate (imine or hemiaminal). The sulfonamide nitrogen then closes the ring.

-

Regiochemistry: The reaction is generally regioselective due to the higher nucleophilicity of the aniline amine compared to the sulfonamide nitrogen.

Mechanistic Pathway (DOT Diagram)

Figure 1: General mechanistic pathway for the cyclocondensation of 2-aminobenzenesulfonamide to the benzothiadiazine scaffold.[9]

Experimental Protocols

Method A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, drug discovery screening.

This protocol utilizes microwave irradiation to overcome the poor nucleophilicity of the sulfonamide nitrogen, reducing reaction times from hours to minutes.

Reagents:

-

Substrate: 2-Aminobenzenesulfonamide (1.0 equiv)

-

Electrophile: Benzaldehyde derivative (1.1 equiv)

-

Solvent: Water (Green chemistry) or Ethanol[9]

-

Catalyst: None (Water-mediated) or Sulfamic Acid (10 mol%)

Protocol Steps:

-

Charge: In a 10 mL microwave process vial, add 2-aminobenzenesulfonamide (1.0 mmol) and the corresponding aldehyde (1.1 mmol).

-

Solvent: Add 2.0 mL of deionized water. (Note: Water acts as a dual solvent/catalyst via hydrogen bonding at high temperatures).

-

Irradiation: Seal the vial. Irradiate at 100°C for 10–15 minutes (Power: 100-150 W, Max Pressure: 200 psi).

-

Process Control: Monitor pressure profile. A spike indicates gaseous byproduct evolution or solvent superheating.

-

-

Workup: Cool to room temperature. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[10]

Yield Expectation: 85–95% Product State: 3-Substituted-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Method B: Classical Condensation (Scale-Up)

Best for: Gram-scale synthesis, synthesis of the unsaturated (double bond) variant.

To obtain the unsaturated 1,2,4-benzothiadiazine (as seen in Diazoxide), orthoesters or carboxylic acids are preferred over aldehydes.

Reagents:

-

Substrate: 2-Aminobenzenesulfonamide (10 mmol)

-

Reagent: Triethyl orthoformate (or corresponding orthoester) (15 mmol)

-

Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)

-

Solvent: Acetonitrile or Methanol (Reflux)

Protocol Steps:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add the sulfonamide, orthoester, and catalyst to the solvent (30 mL).

-

Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 4–6 hours.

-

Validation: Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The starting material (aniline) is more polar than the cyclized product.

-

-

Concentration: Remove solvent under reduced pressure (Rotavap).

-

Crystallization: Triturate the residue with diethyl ether or hexane to induce crystallization.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Solvent Choice | Starting material remains undissolved. | 2-Aminobenzenesulfonamides have poor solubility in non-polar solvents. Use DMF , DMSO , or Ethanol . For Green methods, Water at >100°C (MW) works due to increased dielectric constant. |

| Regioselectivity | Formation of uncyclized imine. | The sulfonamide nitrogen is a poor nucleophile.[11] Increase temperature or add a Lewis Acid catalyst (e.g., |

| Oxidation State | Product is "Dihydro" instead of unsaturated. | Reaction with Aldehydes yields the dihydro (saturated C3-N4 bond) product. To get the unsaturated product, use Orthoesters or perform an oxidation step (e.g., with |

| Yield Loss | Product remains in mother liquor. | Benzothiadiazines are acidic (due to the sulfonamide NH). Avoid basic workups unless precipitating with acid. Acidify aqueous layers to pH 4-5 to ensure precipitation. |

Decision Matrix for Synthesis Route

Figure 2: Workflow for selecting the appropriate synthetic methodology based on the target oxidation state.

References

-

López, S. E., et al. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Synthetic Communications. Link

-

Somogyi, L. (2010). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules (MDPI). Link(Note: Provides comparative context on the 1,2,3-isomer and historical data on diuretic synthesis).

- Gao, S., et al. (2014).

-

FDA Label Information. Chlorothiazide (Diuril) Clinical Pharmacology. Link(Reference for the therapeutic relevance of the scaffold).

Sources

- 1. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-Alkylation of Benzene-1,2-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the N-alkylation of benzene-1,2-disulfonamide. N-substituted benzene-1,2-disulfonamide derivatives are of significant interest in medicinal chemistry and materials science, often serving as key structural motifs in pharmacologically active agents and functional materials. For instance, related benzene-1,4-disulfonamides have been identified as potent inhibitors of oxidative phosphorylation, a promising therapeutic strategy for certain cancers.[1] This document details several field-proven methods for N-alkylation, including classical base-mediated alkylation, the Mitsunobu reaction, and modern transition-metal-catalyzed approaches. A critical focus is placed on strategies to control the degree of alkylation, addressing the challenge of achieving selective mono- or di-substitution on the vicinal sulfonamide nitrogens. Each section provides a theoretical background, detailed experimental protocols, and expert insights into the causality behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: The Synthetic Challenge and Strategic Importance

Benzene-1,2-disulfonamide presents a unique synthetic challenge due to the presence of two acidic N-H protons in close proximity. The ortho-positioning of the sulfonamide groups can lead to intramolecular interactions, such as hydrogen bonding, which may influence the reactivity of the individual nitrogen atoms. Furthermore, the potential for forming a mixture of mono- and di-alkylated products, as well as N,N'- and N,O-dialkylated byproducts, necessitates carefully controlled reaction conditions.

The ability to selectively introduce alkyl substituents onto one or both nitrogen atoms is crucial for tuning the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity. These modifications are central to structure-activity relationship (SAR) studies in drug discovery. This guide outlines robust methods to navigate these challenges and efficiently synthesize desired N-alkylated derivatives.

Classical N-Alkylation with Alkyl Halides

The most traditional approach to N-alkylation involves the deprotonation of the sulfonamide with a suitable base, followed by nucleophilic attack on an alkyl halide. The success of this method hinges on the choice of base, solvent, and reaction temperature to manage reactivity and selectivity.

Causality and Mechanistic Insights

The sulfonamide protons of benzene-1,2-disulfonamide are acidic (pKa ≈ 10-11) due to the strong electron-withdrawing effect of the adjacent sulfonyl groups. A base of sufficient strength is required to generate the corresponding anion(s). The choice of base can influence the selectivity of mono- versus di-alkylation. A bulky base may preferentially deprotonate the sterically more accessible nitrogen, while using a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) can favor mono-alkylation if the reaction is carefully monitored. The use of excess base and alkylating agent will drive the reaction towards the di-substituted product.

Sources

Application Notes and Protocols for the Electrochemical Oxidation of Benzene-1,2-disulfonamide

Foreword for the Advanced Researcher

The electrochemical modification of aromatic compounds presents a powerful, reagent-free methodology for the synthesis of novel materials and functionalized surfaces. Benzene-1,2-disulfonamide is a particularly intriguing monomer due to its vicinal sulfonamide functionalities, which can impart unique charge transport, ion-binding, and catalytic properties to a resulting polymeric structure. However, a standardized, peer-reviewed protocol for the direct electrochemical oxidation of this specific monomer is not yet established in the scientific literature.

This document, therefore, is structured not as a recitation of a known procedure, but as an expert-guided roadmap for the development and validation of an electrochemical oxidation protocol for benzene-1,2-disulfonamide. We will proceed from foundational electrochemical principles, drawing parallels from related aromatic systems, to construct a logical and robust experimental workflow. This guide is intended for researchers equipped with fundamental electrochemical knowledge and aims to empower you to pioneer the exploration of this promising system.

Theoretical Framework: Plausible Oxidation Pathways

The electrochemical oxidation of benzene-1,2-disulfonamide is anticipated to proceed via electropolymerization, a process involving the formation of radical species that subsequently couple to form a polymer film on the anode surface. Two primary mechanistic pathways can be hypothesized based on the oxidation of analogous aromatic and sulfonamide-containing compounds.

Pathway A: Aromatic Ring Oxidation

The initial step is likely the direct oxidation of the π-system of the benzene ring to form a radical cation. This is a common mechanism for the electropolymerization of many aromatic compounds. The strong electron-withdrawing nature of the two adjacent sulfonamide groups will increase the oxidation potential of the benzene ring compared to unsubstituted benzene. The generated radical cations can then couple, leading to the formation of a polymer with C-C linkages between monomer units.

Pathway B: Sulfonamidyl Radical Formation